3-Chloro-4-fluorobenzene-1,2-diamine
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Overview
Description
3-Chloro-4-fluorobenzene-1,2-diamine is an organic compound with the molecular formula C6H6ClFN2. It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and two amino groups. This compound is used in various chemical syntheses and has applications in scientific research.
Mechanism of Action
Target of Action
Benzene derivatives are known to interact with various biological targets, influencing cellular processes .
Mode of Action
The mode of action of 3-Chloro-4-fluorobenzene-1,2-diamine is likely to involve electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes deprotonation, yielding a substituted benzene ring .
Biochemical Pathways
It’s worth noting that benzene derivatives can influence a variety of biochemical pathways due to their broad reactivity .
Result of Action
The compound’s interaction with its targets can lead to changes in cellular processes, potentially influencing cell function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluorobenzene-1,2-diamine typically involves the nitration of 3-chloro-4-fluoroaniline followed by reduction. The nitration process introduces a nitro group into the aromatic ring, which is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluorobenzene-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used for nitration.
Reduction: Iron powder and hydrochloric acid are used for the reduction of nitro groups to amino groups.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Chloro-4-fluorobenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-1,2-phenylenediamine: Similar in structure but lacks the chlorine substituent.
3-Chloro-1,2-phenylenediamine: Similar but lacks the fluorine substituent.
Uniqueness
3-Chloro-4-fluorobenzene-1,2-diamine is unique due to the presence of both chlorine and fluorine substituents on the benzene ring, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can lead to distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3-chloro-4-fluorobenzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c7-5-3(8)1-2-4(9)6(5)10/h1-2H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFLSVCGWIJYFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)N)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901290706 |
Source
|
Record name | 3-Chloro-4-fluoro-1,2-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901290706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132915-81-2 |
Source
|
Record name | 3-Chloro-4-fluoro-1,2-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132915-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-fluoro-1,2-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901290706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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